molecular formula C8H8BrNO2 B13438433 Methyl 4-bromo-2-methylpyridine-3-carboxylate

Methyl 4-bromo-2-methylpyridine-3-carboxylate

Cat. No.: B13438433
M. Wt: 230.06 g/mol
InChI Key: KXNJYCJAVSTYSX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylpyridine-3-carboxylate is a high-value brominated pyridine derivative designed for use as a key synthetic intermediate in research and development. This compound integrates two highly functionalizable moieties—a bromine substituent and a methyl ester—on a methylated pyridine core, making it an essential scaffold for constructing complex target molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, where the bromine atom serves as an excellent leaving group for the introduction of aryl, heteroaryl, or vinyl groups to diversify the pyridine core. Concurrently, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transformed into amide derivatives, providing multiple orthogonal strategies for molecular elaboration. This bifunctional reactivity makes it a crucial building block in medicinal chemistry for the synthesis of candidate compounds, including potential enzyme inhibitors or receptor modulators. Furthermore, its structural features are commonly found in the development of active ingredients for agrochemicals, such as herbicides and insecticides. Researchers can leverage this compound to efficiently generate compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the methyl group at the 2-position of the ring can influence the electron density and steric profile, potentially fine-tuning the reactivity and metabolic stability of the final molecules. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 4-bromo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3

InChI Key

KXNJYCJAVSTYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Diethyl Malonate Condensation and Bromination

A prominent industrially applicable method for preparing 2-methyl-3-bromopyridine derivatives involves a three-step sequence starting from diethyl malonate and 2-chloro-3-nitropyridine:

  • Step 1: Diethyl malonate reacts with an alkali metal (e.g., sodium or potassium) to form a malonate salt. This salt then undergoes a condensation reaction with 2-chloro-3-nitropyridine in toluene, followed by acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine.

  • Step 2: The nitro group in 2-methyl-3-nitropyridine is hydrogenated under palladium on carbon (Pd/C) catalysis in methanol solvent to obtain 2-methyl-3-aminopyridine.

  • Step 3: The amine is converted to its acid salt and cooled to -10 °C to 0 °C. Bromine is added dropwise, followed by sodium nitrite solution. The pH is adjusted to alkaline, and the product 2-methyl-3-bromopyridine is extracted, dried, and concentrated.

This method offers mild reaction conditions, high yields, simple post-processing, and scalability suitable for industrial production. The molar ratio of diethyl malonate, alkali metal, and 2-chloro-3-nitropyridine is typically optimized around 5-6:1.1-1.3:1 to maximize yield. The hydrogenation step is performed at 20-40 °C under 0.5 MPa pressure in an autoclave, and filtration uses diatomite with dichloromethane washing to ensure purity.

Step Reaction Conditions Product Yield/Notes
1 Diethyl malonate + 2-chloro-3-nitropyridine condensation and decarboxylation Toluene, acidic conditions 2-methyl-3-nitropyridine High yield, mild conditions
2 Hydrogenation of nitro to amine Pd/C, methanol, 20-40 °C, 0.5 MPa H2 2-methyl-3-aminopyridine Efficient reduction, easy filtration
3 Bromination of amine salt -10 °C to 0 °C, bromine, sodium nitrite, alkaline pH 2-methyl-3-bromopyridine High yield, industrially scalable

This method is documented in patents CN105198802A and CN104945313A, emphasizing high catalytic efficiency, low cost, and suitability for scale-up.

Synthesis of Methyl 4-Bromo-2-Methylpyridine-3-Carboxylate via Nucleophilic Aromatic Substitution and Functional Group Transformations

While direct preparation of this compound is less frequently reported, synthetic routes to closely related methyl 2-methoxy-6-methylaminopyridine-3-carboxylate derivatives provide insight into strategic substitution and bromination on the pyridine ring.

Nucleophilic Substitution on 2,6-Dihalogenated Pyridine-3-Carboxylates

  • Starting from methyl 2,6-dichloropyridine-3-carboxylate, selective nucleophilic substitution is achieved by reacting with thiolate or methoxide anions under controlled solvent and temperature conditions.

  • For instance, reaction with 4-methylbenzenethiolate anion in N,N-dimethylformamide (DMF) at -30 °C produces predominantly the 6-substituted isomer, which upon treatment with sodium methoxide yields methyl 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate.

  • Subsequent oxidation with m-chloroperbenzoic acid (MCPBA) converts the thioether to sulfoxide and sulfone derivatives, which upon nucleophilic substitution with methylamine produces methyl 2-methoxy-6-methylaminopyridine-3-carboxylate.

  • Bromination of these intermediates using N-bromosuccinimide (NBS) or bromine introduces bromine selectively at the 4- or 5-position of the pyridine ring, depending on the substitution pattern and reaction conditions.

Step Reaction Conditions Product Yield/Notes
1 Nucleophilic substitution with 4-methylbenzenethiolate DMF, -30 °C 6-(4-methylbenzenethio)pyridine-3-carboxylate Quantitative yield, regioselective
2 Methoxide treatment Sodium methoxide, solvent 2-methoxy-6-(4-methylbenzenethio)pyridine-3-carboxylate 87% yield
3 Oxidation MCPBA Sulfoxide/sulfone mixture High yield, 11:1 ratio sulfoxide to sulfone
4 Amination Methylamine, DMF, 60 °C Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate 90% yield
5 Bromination NBS or bromine Methyl 4-bromo-2-methoxy-6-methylaminopyridine-3-carboxylate 88-96% yield

This synthetic route emphasizes the importance of solvent choice, temperature control, and stepwise functional group transformation to achieve high regioselectivity and yield. The overall yield from methyl 2,6-dichloropyridine-3-carboxylate to the brominated product is approximately 67% on a large scale.

Summary of Research Outcomes and Comparative Analysis

Methodology Key Features Advantages Limitations
Diethyl malonate condensation + hydrogenation + bromination (patent method) Mild conditions, industrial scale, high yield Scalable, cost-effective, simple purification Specific to 2-methyl-3-bromopyridine, may require adaptation for ester derivatives
Nucleophilic substitution on 2,6-dihalogenopyridine esters High regioselectivity, multi-step functionalization High purity, controlled substitution, adaptable to various substituents Multi-step, requires careful oxidation and amination steps
Bromination using NBS or bromine Selective halogenation High yield, well-established reagents Potential formation of polybrominated byproducts if not controlled

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

Reactions with nucleophiles (e.g., amines, alkoxides) require activation of the pyridine ring via electron-withdrawing groups. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 120°C yields methyl 4-amino-2-methylpyridine-3-carboxylate.

  • Methoxylation : Treatment with sodium methoxide in methanol at 80°C produces methyl 4-methoxy-2-methylpyridine-3-carboxylate .

Key Data:

NucleophileConditionsProductYield
NH<sub>3</sub>120°C, H<sub>2</sub>O4-Amino derivative72%
NaOMe80°C, MeOH4-Methoxy derivative65%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>3</sub>PO<sub>4</sub> yields biaryl derivatives. For instance:

  • With phenylboronic acid : Produces methyl 4-phenyl-2-methylpyridine-3-carboxylate in 85% yield .

Heck Coupling

Alkenes like styrene react under Pd catalysis to form alkenylated products.

Comparative Coupling Outcomes:

Reaction TypePartnerCatalystYield
SuzukiPhB(OH)<sub>2</sub>Pd(PPh<sub>3</sub>)<sub>4</sub>85%
HeckStyrenePd(OAc)<sub>2</sub>78%

Decarboxylative Functionalization

The ester group undergoes decarboxylation under basic or thermal conditions, enabling further derivatization:

  • Hydrolysis : Treatment with NaOH yields 4-bromo-2-methylpyridine-3-carboxylic acid .

  • Decarboxylative Alkylation : Reaction with alkyl halides in DMF produces 4-bromo-2-methylpyridine derivatives .

Mechanistic Pathway:

  • Ester hydrolysis to carboxylic acid.

  • Thermal decarboxylation (180°C) to form 4-bromo-2-methylpyridine.

Bromine Migration and Isomerization

Under basic conditions, bromine can migrate to thermodynamically favored positions:

  • Base-Catalyzed Isomerization : Using KOH/18-crown-6 in DMAc at 80°C shifts bromine from the 4- to the 3-position, forming methyl 3-bromo-2-methylpyridine-4-carboxylate .

Oxidation

  • The methyl group at the 2-position oxidizes to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding 4-bromo-2-carboxypyridine-3-carboxylate .

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine, forming methyl 4-bromo-2-methylpiperidine-3-carboxylate .

Comparative Reactivity with Analogues

CompoundBromine PositionKey Reactivity Differences
Methyl 5-bromo-2-methylpyridine-4-carboxylate5Lower S<sub>N</sub>Ar reactivity due to reduced ring activation
Methyl 4-bromo-6-formylpyridine-3-carboxylate4Formyl group enhances electrophilicity at C-4

Scientific Research Applications

Methyl 4-bromo-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ester groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Key Structural Features

Compound Name CAS Number Substituents Molecular Weight Key Functional Groups
Bis(2-butoxyethyl) 2-(3-Hydroxybutoxy)ethyl Phosphate Triester 1477494-87-3 Two 2-butoxyethyl, one 2-(3-hydroxybutoxy)ethyl ~452.5* Phosphate ester, hydroxyl
Tris(2-butoxyethyl) Phosphate (TBEP) 78-51-3 Three 2-butoxyethyl groups 398.5 Phosphate ester
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP) 13674-87-8 Three 1,3-dichloro-2-propyl groups 430.9 Phosphate ester, chlorine atoms
Tris(2-ethylhexyl) Phosphate (TEHP) 78-42-2 Three 2-ethylhexyl groups 434.6 Phosphate ester, branched alkyl
Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester 1477494-86-2 Two 2-butoxyethyl, one 2-hydroxyethyl ~380.4* Phosphate ester, hydroxyl

*Calculated based on molecular formulas from .

Key Observations :

  • Chlorinated OPEs like TDCPP exhibit greater environmental persistence due to halogenation, whereas the hydroxyl group in the target compound may facilitate biodegradation .

Functional Differences :

  • TBEP and TEHP are bulk industrial chemicals , whereas the target compound is primarily a metabolite or synthetic intermediate .
  • Chlorinated OPEs (e.g., TDCPP) are preferred for flame retardancy in high-temperature applications due to their stability .

Environmental and Toxicological Profiles

Environmental Occurrence and Persistence

  • TBEP: Detected in urban snowmelt at concentrations up to 1175 ng/L, with significant contributions from commercial and residential areas .
  • Target Compound: Limited environmental data, but its hydroxyl group may promote faster degradation compared to TBEP .
  • TDCPP : Persists in aquatic systems due to chlorine substituents; frequently detected in wastewater and sediments .

Toxicity Data

Compound Acute Toxicity (Oral LD50, Rat) Aquatic Toxicity (EC50, Daphnia magna) Key Hazards
Target Compound Not available Not available Likely similar to TBEP but understudied
TBEP 3000 mg/kg (low toxicity) 1.2 mg/L (moderate toxicity) Harmful if swallowed; toxic to aquatic life
TDCPP 1100 mg/kg 0.05 mg/L (high toxicity) Suspected carcinogen; endocrine disruptor

Notes:

  • TDCPP’s chlorine atoms correlate with higher ecotoxicity and regulatory scrutiny .

Regulatory and Metabolic Considerations

  • Metabolism :
    • The target compound is a metabolite of TBEP , formed via hydroxylation .
    • Metabolites like Bis(2-butoxyethyl) 2-Hydroxyethyl Phosphate Triester (CAS: 1477494-86-2) are often more polar, facilitating urinary excretion in mammals .

Biological Activity

Methyl 4-bromo-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and findings from recent studies.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 4-position
  • A carboxylate group at the 3-position
  • A methyl group at the 2-position

The molecular formula is C8H8BrNO2C_8H_8BrNO_2 with a molecular weight of approximately 216.03 g/mol. The specific substitution pattern of this compound enhances its chemical reactivity and biological activity, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and the ester functional group influences its binding affinity and specificity towards molecular targets, which can modulate pathways involved in cell signaling and metabolism .

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in nitric oxide production .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially useful in treating infections .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for therapeutic uses against several diseases, including:

  • Anti-inflammatory : Compounds derived from this structure are explored for their anti-inflammatory effects.
  • Anticancer : Research indicates potential anticancer properties due to its ability to affect cell growth pathways .

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with this compound:

StudyFindings
Inhibition of DDAH Demonstrated time-dependent inhibition by this compound, indicating its potential as a therapeutic agent .
Antimicrobial Properties Exhibited activity against various bacterial strains, suggesting applicability in infection control .
Synthesis of Derivatives Successful synthesis of novel derivatives through palladium-catalyzed reactions showed promising biological activities, including anti-thrombolytic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-bromopyridine-3-carboxylateBromine at position 4, carboxylate at position 3Direct involvement in diverse substitution reactions
Methyl 5-bromopyridine-3-carboxylateBromine at position 5Different reactivity patterns due to bromine's position
Methyl pyridine-3-carboxylateNo bromine substituent; carboxylic acid functionalityLess versatile in substitution reactions

This table illustrates how the specific halogen substitution pattern enhances the reactivity and potential applications of this compound compared to other similar compounds .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-methylpyridine-3-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of methyl 2-methylpyridine-3-carboxylate using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can yield the 4-bromo derivative. Optimization involves temperature control (40–60°C) and solvent selection (e.g., CCl₄ or DMF), with yields ranging from 50–75% depending on stoichiometric ratios . Key Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

  • NMR : Look for distinct signals: ~δ 8.3 ppm (H-5 pyridine), δ 2.6 ppm (methyl group at C-2), and δ 3.9 ppm (ester methyl) .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 245 (M⁺) with isotopic splitting due to bromine (1:1 ratio for M⁺ and M+2) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 44.3%, H: 3.7%, Br: 32.7%) .

Q. What purification strategies are effective for this compound, especially when dealing with regioisomeric byproducts?

Recrystallization from ethanol/water mixtures (70:30 v/v) or gradient column chromatography (hexane → ethyl acetate) effectively separates regioisomers like 5-bromo-2-methylpyridine-3-carboxylate. Purity >98% is achievable with careful solvent fractionation .

Advanced Research Questions

Q. How can computational tools predict the regioselectivity of bromination in methylpyridine carboxylates?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying C-4 as the most electrophilic site due to resonance stabilization of the pyridine ring. Comparative analysis with 3-bromo-2-methylpyridine derivatives shows alignment between computational predictions and experimental outcomes (R² > 0.95) .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., H-5 proton variability) often arise from solvent effects or impurities. Validate data against in-house synthesized standards and cross-reference with high-resolution mass spectrometry (HRMS). For example, conflicting δ 8.1–8.4 ppm ranges for H-5 can be resolved by using deuterated DMSO instead of CDCl₃ .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

Bromination reactions generate HBr gas, requiring scrubbing systems (NaOH traps). Use flame-resistant solvents (e.g., DMF) and personal protective equipment (PPE) due to compound toxicity (H302: harmful if swallowed; H315: skin irritation) .

Q. How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling reactions?

The 2-methyl group reduces accessibility to the C-4 bromine, limiting Suzuki-Miyaura coupling efficiency. Pre-activation with Pd(PPh₃)₄ and microwave-assisted heating (120°C, 30 min) improves yields (up to 65%) for aryl boronic acid partners .

Q. Can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic profile?

While no crystal structure of this specific compound is reported, related bromopyridine esters (e.g., ethyl 4-bromo-3-cyclohexenecarboxylate) confirm planar pyridine rings and ester group orientation via SHELXL refinement. Use WinGX or OLEX2 for structure solution if crystallizable .

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